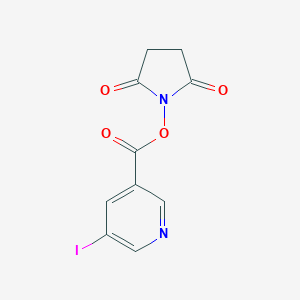
N-Succinimidyl-5-iodo-3-pyridinecarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Succinimidyl-5-iodo-3-pyridinecarboxylic acid (SIPA) is a chemical compound that has gained significant attention in the field of scientific research. It is a derivative of pyridinecarboxylic acid that contains an iodo group and a succinimidyl ester functional group. SIPA has been widely used in various research applications due to its unique chemical properties and mechanisms of action.
Mecanismo De Acción
N-Succinimidyl-5-iodo-3-pyridinecarboxylic acid works by reacting with primary amines on proteins or peptides through the succinimidyl ester functional group. This reaction forms a stable amide bond, allowing for site-specific labeling or conjugation. The iodo group on N-Succinimidyl-5-iodo-3-pyridinecarboxylic acid can also be used for radiolabeling, allowing for imaging studies.
Efectos Bioquímicos Y Fisiológicos
N-Succinimidyl-5-iodo-3-pyridinecarboxylic acid has been shown to have minimal effects on protein function or stability, making it a useful tool for protein labeling and imaging studies. However, the use of N-Succinimidyl-5-iodo-3-pyridinecarboxylic acid as a drug delivery system may have potential effects on cellular function and viability, depending on the specific drug being delivered.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using N-Succinimidyl-5-iodo-3-pyridinecarboxylic acid in lab experiments include its site-specific labeling capabilities, minimal effects on protein function or stability, and potential for targeted drug delivery. However, the limitations of using N-Succinimidyl-5-iodo-3-pyridinecarboxylic acid include its relatively complex synthesis method, potential effects on cellular function and viability when used as a drug delivery system, and limited availability compared to other labeling reagents.
Direcciones Futuras
There are several future directions for the use of N-Succinimidyl-5-iodo-3-pyridinecarboxylic acid in scientific research. One potential direction is the development of new N-Succinimidyl-5-iodo-3-pyridinecarboxylic acid derivatives with improved chemical properties or conjugation capabilities. Another direction is the use of N-Succinimidyl-5-iodo-3-pyridinecarboxylic acid in combination with other labeling or imaging reagents for more comprehensive studies. Additionally, the use of N-Succinimidyl-5-iodo-3-pyridinecarboxylic acid as a drug delivery system may have potential applications in targeted cancer therapy or other disease treatments.
Métodos De Síntesis
The synthesis of N-Succinimidyl-5-iodo-3-pyridinecarboxylic acid involves the reaction of 5-iodo-3-pyridinecarboxylic acid with N-hydroxysuccinimide (NHS) and dicyclohexylcarbodiimide (DCC) in anhydrous dimethylformamide (DMF) at room temperature. The reaction mixture is then filtered, and the product is obtained after purification by column chromatography. The yield of the product is typically around 80-90%.
Aplicaciones Científicas De Investigación
N-Succinimidyl-5-iodo-3-pyridinecarboxylic acid has been widely used in various research applications, including protein labeling, imaging, and drug delivery. N-Succinimidyl-5-iodo-3-pyridinecarboxylic acid can be conjugated to proteins or peptides through the succinimidyl ester functional group, allowing for site-specific labeling and detection. N-Succinimidyl-5-iodo-3-pyridinecarboxylic acid has also been used as a fluorescent probe for imaging studies due to its unique chemical properties. Furthermore, N-Succinimidyl-5-iodo-3-pyridinecarboxylic acid can be used as a drug delivery system by conjugating it to drugs, allowing for targeted delivery to specific cells or tissues.
Propiedades
Número CAS |
131865-61-7 |
|---|---|
Nombre del producto |
N-Succinimidyl-5-iodo-3-pyridinecarboxylic acid |
Fórmula molecular |
C10H7IN2O4 |
Peso molecular |
346.08 g/mol |
Nombre IUPAC |
(2,5-dioxopyrrolidin-1-yl) 5-iodopyridine-3-carboxylate |
InChI |
InChI=1S/C10H7IN2O4/c11-7-3-6(4-12-5-7)10(16)17-13-8(14)1-2-9(13)15/h3-5H,1-2H2 |
Clave InChI |
PZINFSHCXYXHOY-UHFFFAOYSA-N |
SMILES |
C1CC(=O)N(C1=O)OC(=O)C2=CC(=CN=C2)I |
SMILES canónico |
C1CC(=O)N(C1=O)OC(=O)C2=CC(=CN=C2)I |
Sinónimos |
N-succinimidyl-5-iodo-3-pyridinecarboxylic acid SIPC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



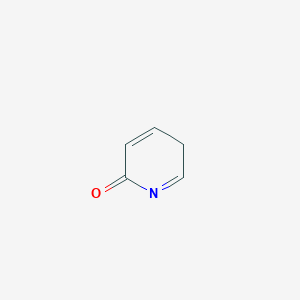
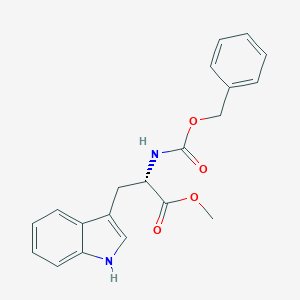
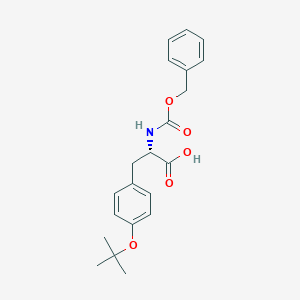
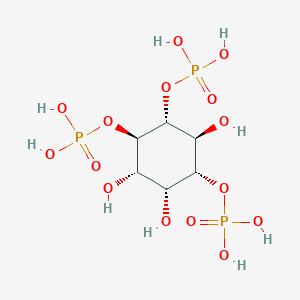

![(Z)-7-[(1R,2R,5S)-5-hydroxy-2-[(E,3R)-3-hydroxy-3-methyloct-1-enyl]-3-oxocyclopentyl]hept-5-enoic acid](/img/structure/B153735.png)
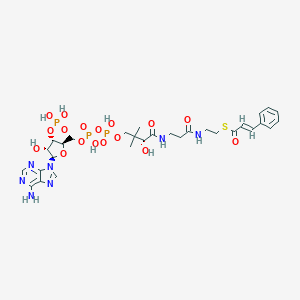
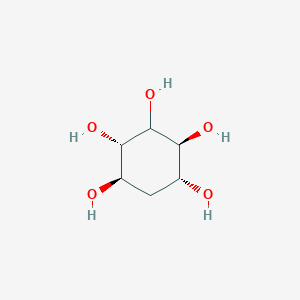
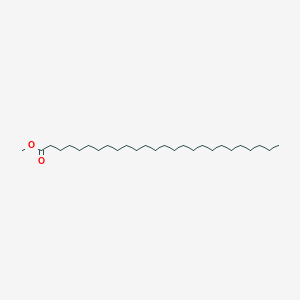
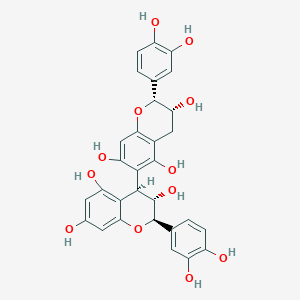
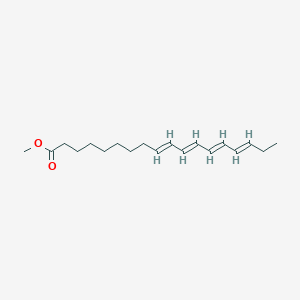
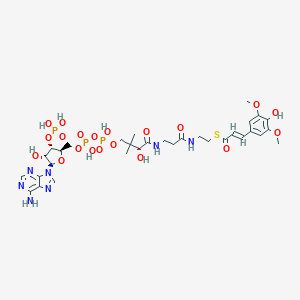
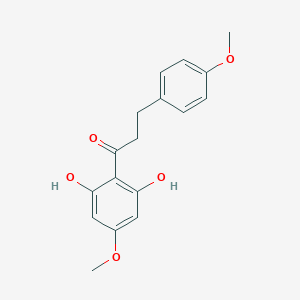
![1-[(2S)-2-ethynylpiperidin-1-yl]ethan-1-one](/img/structure/B153750.png)